N,1-bis(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N,1-bis(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound characterized by its unique chemical structure, which includes fluorophenyl groups, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,1-bis(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N,1-bis(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,1-bis(4-fluorophenyl)methanimine: Shares the fluorophenyl groups but lacks the pyrazole and sulfonamide moieties.
5-amidoimidazoles: Contains a similar heterocyclic structure but with different functional groups.
Uniqueness
N,1-bis(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of fluorophenyl groups, a pyrazole ring, and a sulfonamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H15F2N3O2S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
N,1-bis(4-fluorophenyl)-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H15F2N3O2S/c1-11-17(25(23,24)21-15-7-3-13(18)4-8-15)12(2)22(20-11)16-9-5-14(19)6-10-16/h3-10,21H,1-2H3 |
InChI Key |
XUARRJHIJCAPCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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